![molecular formula C11H20ClNO2 B13491221 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride](/img/structure/B13491221.png)
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19NO2.ClH and a molecular weight of 233.74 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group and subsequent conversion to the hydrochloride salt. One common synthetic route includes:
Formation of the Spirocyclic Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through various organic reactions, such as oxidation or carboxylation.
Conversion to Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound is structurally similar but contains an additional nitrogen atom in the ring system.
3-Oxa-9-azaspiro[5.5]undecane: This compound includes an oxygen atom in the ring system, altering its chemical properties.
Uniqueness
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H20ClNO2 |
|---|---|
Peso molecular |
233.73 g/mol |
Nombre IUPAC |
3-azaspiro[5.5]undecane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)9-8-11(6-7-12-9)4-2-1-3-5-11;/h9,12H,1-8H2,(H,13,14);1H |
Clave InChI |
PKKKUVBGZWJINX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCNC(C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


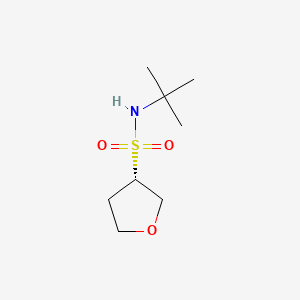

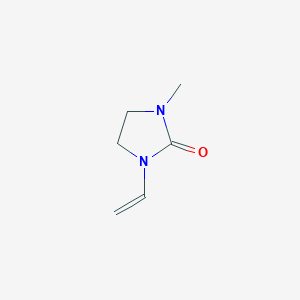
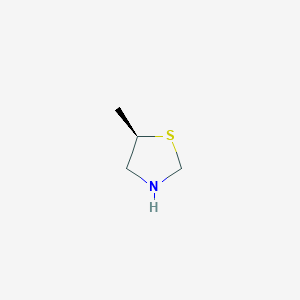
![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B13491178.png)
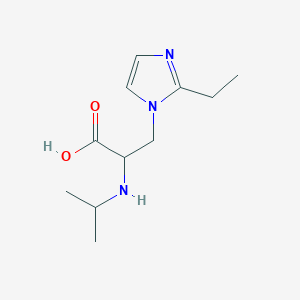
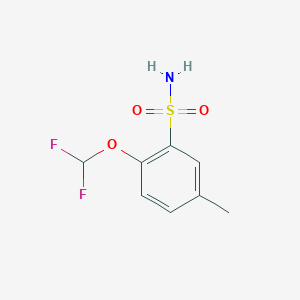
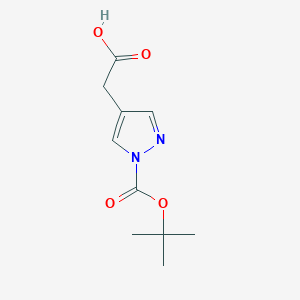
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)

![rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)
